cis-3-Hexenyl salicylate

Catalog No.
S569320
CAS No.
65405-77-8
M.F
C13H16O3
M. Wt
220.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Hexenyl salicylate

CAS Number

65405-77-8

Product Name

cis-3-Hexenyl salicylate

IUPAC Name

[(E)-hex-3-enyl] 2-hydroxybenzoate

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

InChI

InChI=1S/C13H16O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h3-6,8-9,14H,2,7,10H2,1H3/b4-3+

InChI Key

IEPWIPZLLIOZLU-ONEGZZNKSA-N

SMILES

CCC=CCCOC(=O)C1=CC=CC=C1O

Solubility

Practically insoluble or insoluble
Freely soluble (in ethanol)

Synonyms

3-hexenyl salicylate, 3-hexenyl salicylate, (E)-isomer, cis-3-hexenyl salicylate

Canonical SMILES

CCC=CCCOC(=O)C1=CC=CC=C1O

Isomeric SMILES

CC/C=C/CCOC(=O)C1=CC=CC=C1O

    Fragrance Ingredient in Cosmetics

      Summary of Application: Cis-3-Hexenyl salicylate is often used as a fragrance ingredient in cosmetics.

      Methods of Application: In the cosmetics industry, cis-3-Hexenyl salicylate is typically mixed with other ingredients to create a desired scent. The exact methods of application and experimental procedures would depend on the specific product being developed.

      Results or Outcomes: The use of cis-3-Hexenyl salicylate in cosmetics can enhance the product’s appeal to consumers. .

    Chemical Research

      Summary of Application: Cis-3-Hexenyl salicylate can be used in chemical research due to its specific properties.

      Methods of Application: In chemical research, cis-3-Hexenyl salicylate could be used in various experiments. The exact methods of application and experimental procedures would depend on the specific research context.

      Results or Outcomes: The outcomes of using cis-3-Hexenyl salicylate in chemical research would vary greatly depending on the specific experiments conducted.

    Flavouring Agent in Food

      Summary of Application: Cis-3-Hexenyl salicylate is used as a flavouring agent.

      Methods of Application: In the food industry, cis-3-Hexenyl salicylate is typically mixed with other ingredients to create a desired flavour. The exact methods of application and experimental procedures would depend on the specific product being developed.

      Results or Outcomes: The use of cis-3-Hexenyl salicylate in food can enhance the product’s appeal to consumers. .

    Perfumery

      Summary of Application: Cis-3-Hexenyl salicylate is used in perfumery for its solar, ylang-ylang, and tuberose notes.

      Methods of Application: In the perfume industry, cis-3-Hexenyl salicylate is typically mixed with other ingredients to create a desired scent. The exact methods of application and experimental procedures would depend on the specific product being developed.

      Results or Outcomes: The use of cis-3-Hexenyl salicylate in perfumes can enhance the product’s appeal to consumers. .

Cis-3-Hexenyl salicylate is an organic compound characterized by its colorless, transparent liquid form and fresh fragrance, reminiscent of green notes and floral undertones. Its molecular formula is C13H16O3C_{13}H_{16}O_{3}, with a molecular weight of approximately 220.26 g/mol. The compound is also known by several synonyms, including Pipol Salicylate and Cis-3-hexenyl 2-hydroxybenzoate. It is primarily synthesized through esterification reactions involving salicylic acid and cis-3-hexenol, a process that imparts its distinctive green aroma reminiscent of cut grass .

cis-3-Hexenyl salicylate doesn't have a known biological function. Its mechanism of action relates to its interaction with olfactory receptors in the nose, leading to the perception of scent [].

  • Esterification Reaction: This involves the reaction between salicylic acid and cis-3-hexen-1-ol, where the hydroxyl group of the acid reacts with the alcohol to form the ester.
  • Transesterification Reaction: This method utilizes methyl salicylate and cis-3-hexen-1-ol, where the methyl group is replaced by the hexenyl group, also resulting in the formation of the ester .

The general reaction can be represented as follows:

Salicylic Acid+cis 3 HexenolCis 3 Hexenyl Salicylate+Water\text{Salicylic Acid}+\text{cis 3 Hexenol}\rightarrow \text{Cis 3 Hexenyl Salicylate}+\text{Water}

Cis-3-Hexenyl salicylate exhibits various biological activities, particularly in the field of plant signaling. It is known to play a role in inter-plant communication, where it can stimulate plant defense mechanisms against herbivores. Additionally, it has been recognized for its potential applications in pest management due to its ability to attract natural predators of agricultural pests .

The compound has also been evaluated for its safety in cosmetic formulations, with studies indicating it may cause allergic reactions in sensitive individuals but generally poses low toxicity when used appropriately .

The synthesis of cis-3-Hexenyl salicylate can be achieved through the following methods:

  • Esterification:
    • Reactants: Salicylic acid and cis-3-hexenol.
    • Conditions: Typically performed under reflux conditions with a catalyst such as sulfuric acid.
  • Transesterification:
    • Reactants: Methyl salicylate and cis-3-hexenol.
    • Conditions: Conducted at elevated temperatures (140°C to 170°C) using a tin-based catalyst like di-n-butyl tin diacetate .

The yield from these reactions can be high, often exceeding 89%, depending on the specific conditions employed during synthesis.

Cis-3-Hexenyl salicylate finds extensive use in various industries:

  • Fragrance Industry: It is utilized in perfumery for its fresh, green aroma, often incorporated into floral and fougere compositions.
  • Food Industry: Approved as a food additive in both the FDA and EU, it contributes flavor profiles reminiscent of fresh fruits.
  • Cosmetics: Employed in personal care products for its pleasant scent and potential skin benefits .

Research indicates that cis-3-Hexenyl salicylate interacts with various biological systems. It has been studied for its role in enhancing plant defenses against herbivores by attracting beneficial insects that prey on pests. Furthermore, its incorporation into cosmetic formulations necessitates evaluating potential allergenic responses among users .

Cis-3-Hexenyl salicylate shares similarities with several other compounds, particularly those derived from hexenols or salicylic acid derivatives. Here are some comparable compounds:

Compound NameKey FeaturesUnique Attributes
Cis-3-HexenolGreen leaf alcohol; used in flavoringStrongly associated with fresh-cut grass aroma
Cis-3-Hexenyl AcetateColorless liquid; used as a flavoring agentStrong green aroma; effective semiochemical
Hexyl SalicylateFloral scent; used in perfumesMore floral than green; lacks distinct cut grass note
Cis-3-Hexenyl ButyrateDistinct apple aroma; used in food flavoringProvides fruity notes; less floral than cis-3-Hexenyl salicylate
Trans-3-Hexenyl SalicylateDiastereoisomer; less commonly usedDifferent olfactory profile; less green notes

Cis-3-Hexenyl salicylate stands out due to its unique combination of green notes and floral undertones, making it particularly valuable in fragrance formulations that require a fresh and vibrant character .

Physical Description

Liquid
Clear colorless liquid / Green balsamic

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

220.109944368 g/mol

Monoisotopic Mass

220.109944368 g/mol

Heavy Atom Count

16

Density

1.052 - 1.067

UNII

C78Y9OR6YH

GHS Hazard Statements

Aggregated GHS information provided by 1660 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 1660 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 1656 of 1660 companies with hazard statement code(s):;
H317 (82.85%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (11.65%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (87.8%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

65405-77-8

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Benzoic acid, 2-hydroxy-, (3Z)-3-hexen-1-yl ester: ACTIVE
Benzoic acid, 2-hydroxy-, (3E)-3-hexen-1-yl ester: INACTIVE

Dates

Modify: 2023-08-15

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